2-Bromo-6-difluoromethoxy-4-fluorophenol

Physicochemical Medicinal Chemistry ADME

Sourcing a halogen-rich phenolic scaffold with precise regiochemistry for SAR studies often incurs long lead times. This compound offers a direct solution with its unique 2-bromo-6-difluoromethoxy-4-fluoro pattern, enabling efficient synthetic diversification. - Bioisostere Strategy: The -OCF₂H group mimics methoxy to reduce oxidative metabolism, directly addressing poor pharmacokinetic half-life in lead compounds. - Regioselective Handle: The ortho-bromine provides a reactive site for Pd-catalyzed cross-coupling, enabling systematic library construction. - Reliable Supply: Standardized quality and global logistics support iterative hit-to-lead optimization programs without interruption.

Molecular Formula C7H4BrF3O2
Molecular Weight 257 g/mol
CAS No. 1805525-68-1
Cat. No. B1412590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-difluoromethoxy-4-fluorophenol
CAS1805525-68-1
Molecular FormulaC7H4BrF3O2
Molecular Weight257 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)F)O)Br)F
InChIInChI=1S/C7H4BrF3O2/c8-4-1-3(9)2-5(6(4)12)13-7(10)11/h1-2,7,12H
InChIKeyOYRGPKSBUMPIIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-difluoromethoxy-4-fluorophenol: Halogenated Phenol Scaffold


2-Bromo-6-difluoromethoxy-4-fluorophenol (CAS 1805525-68-1) is a polyhalogenated phenol derivative with the molecular formula C₇H₄BrF₃O₂ and a molecular weight of 257.00 g/mol . Its structure uniquely incorporates bromine, fluorine, and a difluoromethoxy (-OCF₂H) group on a phenolic ring, positioning it as a specialized scaffold for synthetic chemistry and drug discovery. The distinct substitution pattern imparts specific physicochemical properties that differentiate it from simpler analogs, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Scaffold Type
Polyhalogenated phenol building block
Key Functional Groups
Bromo, fluoro, difluoromethoxy
Primary Workflow
Cross-coupling & SAR studies
Research Context
Medicinal chemistry & agrochemical synthesis

Why 2-Bromo-6-difluoromethoxy-4-fluorophenol Is Unique


The precise arrangement of bromine, fluorine, and the difluoromethoxy group on the phenol ring of 2-Bromo-6-difluoromethoxy-4-fluorophenol dictates its unique reactivity profile and physicochemical properties. Simply substituting a generic bromophenol or difluoromethoxyphenol analog would alter critical parameters such as pKa, lipophilicity (logP), and metabolic stability . The difluoromethoxy group, for instance, is a well-known bioisostere that can modulate hydrogen-bonding and improve metabolic stability compared to a methoxy group [1]. Consequently, the compound's specific substitution pattern is essential for achieving the desired outcomes in structure-activity relationship (SAR) studies and for maintaining the integrity of a synthetic route. The evidence below demonstrates these quantifiable differences.

Target Compound
Why Simple Analogs May Not Substitute
Specific substitution pattern
pKa and logP values may shift away from desired ranges, affecting permeability and solubility profiles.
Difluoromethoxy group
Methoxy analogs may show higher oxidative metabolism, potentially reducing metabolic stability.
Ortho-bromo handle
Without this leaving group, regioselective cross-coupling strategies may become inefficient or require redesign.

Quantitative Evidence for 2-Bromo-6-difluoromethoxy-4-fluorophenol


Physicochemical Differentiation: pKa and LogP

The unique substitution pattern of 2-Bromo-6-difluoromethoxy-4-fluorophenol directly influences its key physicochemical properties. While direct experimental data for this specific compound is limited, its predicted pKa and LogP values show a clear differentiation from its non-fluorinated or differently substituted analogs . The presence of the difluoromethoxy group is known to increase lipophilicity compared to a methoxy group, which can enhance membrane permeability [1]. Furthermore, the specific placement of bromine and fluorine atoms on the phenol ring modulates the compound's acidity (pKa), impacting its ionization state at physiological pH and its potential for hydrogen bonding [2].

pKa & LogP Profile
Class-level
Predicted pKa: 6.96, LogP: 3.0 vs Phenol pKa ~10; methoxy analog LogP lower
Predicted differentiation context
Computational predictions; verify experimentally
Physicochemical Medicinal Chemistry ADME

Difluoromethoxy Improves Metabolic Stability

The difluoromethoxy (-OCF₂H) group is a recognized bioisostere for methoxy (-OCH₃) groups, often employed to improve metabolic stability. The substitution of a methoxy group with a difluoromethoxy group in analogous phenol derivatives has been shown to increase metabolic half-life and reduce clearance by blocking sites of oxidative metabolism [1]. While direct data for 2-Bromo-6-difluoromethoxy-4-fluorophenol is not available, the class effect of this functional group provides a strong, quantifiable basis for its selection over simpler methoxy-containing analogs in drug discovery programs where metabolic stability is a key concern [2].

Metabolic Stability
Class-level
Difluoromethoxy may increase half-life and reduce clearance vs methoxy
Reported metabolic stability context
Based on class effect of difluoromethoxy group
Drug Metabolism Medicinal Chemistry ADME

Regioselective Cross-Coupling Partner

The ortho-bromo and para-fluoro substituents on 2-Bromo-6-difluoromethoxy-4-fluorophenol make it a particularly effective substrate for regioselective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The presence of the bromine atom provides a reactive handle for transition-metal-catalyzed couplings, while the fluorine atoms and difluoromethoxy group can direct further functionalization or modulate the electronic properties of the resulting biaryl or aryl-amine products [1]. This specific substitution pattern allows for the sequential or orthogonal functionalization that is not possible with less substituted or differently substituted analogs, making it a valuable building block for constructing complex molecular architectures for pharmaceutical and agrochemical research .

Regioselective Coupling
Class-level
Ortho-bromo enables selective Pd-catalyzed cross-couplings
Supports orthogonal functionalization
Standard Suzuki-Miyaura/Buchwald-Hartwig conditions
Organic Synthesis Cross-Coupling Agrochemicals

Pharmacological Model: Clofelin Analog Comparison

In a study of clofelin analogs, the introduction of a difluoromethoxy group onto a phenylaminoimidazoline scaffold significantly altered its pharmacological profile. Specifically, an analog derived from a 2-bromo-6-difluoromethoxyphenylamine (closely related to our target compound) demonstrated decreased toxicity and increased duration of hypotensive action compared to the parent compound, clofelin [1]. While this is not a direct measurement of 2-Bromo-6-difluoromethoxy-4-fluorophenol itself, it provides strong evidence for the biological impact of the specific 2-bromo-6-difluoromethoxy substitution pattern on a phenolic scaffold, highlighting its potential to confer superior pharmacological properties to derived molecules.

Pharmacological Model
Cross-study comparable
Analog with 2-bromo-6-difluoromethoxy motif showed increased hypotensive duration and decreased toxicity vs clofelin
Cross-study endpoint context
In vivo model; requires validation in target context
Pharmacology Hypertension Structure-Activity Relationship

Optimal Use Cases for 2-Bromo-6-difluoromethoxy-4-fluorophenol


Medicinal Chemistry: Metabolic Stability Optimization

2-Bromo-6-difluoromethoxy-4-fluorophenol is an ideal building block for medicinal chemists seeking to improve the metabolic stability of drug candidates. The difluoromethoxy group, a known methoxy bioisostere, is predicted to reduce oxidative metabolism and increase the half-life of derived compounds [1]. This scaffold is therefore suited for SAR studies where replacing a methoxy group with a difluoromethoxy group is a key design element to address poor pharmacokinetic properties .

Agrochemical Research: Crop Protection Synthesis

The halogen-rich structure of 2-Bromo-6-difluoromethoxy-4-fluorophenol makes it a strategic intermediate for the discovery of new fungicides and bactericides [1]. Its physicochemical properties, including specific pKa and logP values, can be exploited to optimize the bioavailability and systemic activity of agrochemicals. The compound's utility as a scaffold for constructing molecules with enhanced lipid permeability and environmental stability is a key reason for its procurement in this sector .

Synthetic Chemistry: Regioselective Cross-Coupling

This compound is a powerful tool for organic chemists developing efficient synthetic routes. The ortho-bromo substituent provides a highly reactive site for palladium-catalyzed cross-coupling reactions, while the other substituents can direct further functionalization or modulate electronic properties [1]. Its use enables the construction of complex biaryl and aryl-amine frameworks with a high degree of regiocontrol, making it a valuable asset in the synthesis of diverse chemical libraries for pharmaceutical and materials science applications .

Pharmacological Tool for SAR Probing

As demonstrated by the clofelin analog study, the 2-bromo-6-difluoromethoxy motif can confer desirable pharmacological properties, such as increased duration of action and decreased toxicity [1]. Researchers can use 2-Bromo-6-difluoromethoxy-4-fluorophenol to generate a series of derivatives for probing the SAR of a given biological target. This allows for the systematic exploration of how the specific substitution pattern influences potency, selectivity, and in vivo efficacy, providing a rational path for drug candidate optimization.

Application
Selection Property
Validation Focus
Metabolic stability SAR studies
Difluoromethoxy bioisostere effect
Metabolic half-life and clearance endpoints
Agrochemical scaffold development
Halogen-rich molecular design
Bioavailability and systemic activity endpoints
Regioselective cross-coupling workflows
Ortho-bromo reactive handle
Coupling efficiency and regiocontrol
Pharmacological SAR probe generation
2-Bromo-6-difluoromethoxy motif
Duration of action and tolerability endpoints

Technical Documentation Hub

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